9-Anthracenepropionic acid

Übersicht

Beschreibung

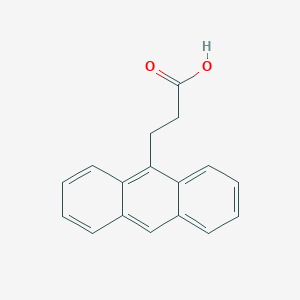

9-Anthracenepropionic acid (CAS 41034-83-7) is an anthracene derivative with a propionic acid side chain. Its molecular formula is C₁₇H₁₄O₂, with a molecular weight of 250.29 g/mol and a melting point of 193–197°C . The compound exhibits a yellowish solid appearance and is stable under dry, room-temperature storage . Its structure combines the planar aromatic anthracene core with a flexible carboxylic acid-terminated alkyl chain, enabling applications in fluorescence labeling, particularly in water treatment polymers .

Vorbereitungsmethoden

Friedel-Crafts Alkylation as a Primary Synthetic Route

Mechanism and Catalytic Conditions

The Friedel-Crafts alkylation is a cornerstone in the synthesis of 9-anthracenepropionic acid. Anthracene undergoes electrophilic substitution with propionic acid derivatives, typically in the presence of Lewis acid catalysts such as AlCl₃. The reaction proceeds via the formation of a carbocation intermediate from the propionic acid derivative, which subsequently attacks the electron-rich anthracene ring at the 9-position .

For example, 9-allylanthracene —a critical intermediate—is synthesized by reacting anthrone with allylmagnesium bromide, followed by dehydration using phosphorus pentoxide (P₄O₁₀) . This step achieves a yield of 78% under optimized conditions (anhydrous THF, 8-hour stirring at room temperature). The use of P₄O₁₀ ensures complete dehydration, minimizing side reactions .

Optimization of Reaction Parameters

Key parameters influencing the Friedel-Crafts alkylation include:

-

Catalyst loading : Stoichiometric amounts of AlCl₃ (1:1 molar ratio to substrate) maximize carbocation stability while preventing over-alkylation .

-

Solvent selection : Non-polar solvents like benzene or dichloromethane enhance electrophilicity but require careful temperature control to avoid dimerization by-products .

-

Temperature : Reactions performed at 0–25°C favor mono-alkylation, whereas elevated temperatures (>40°C) promote polyalkylation .

A representative reaction equation is:

2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3, \text{benzene}} \text{9-Anthracenepropionyl chloride} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Oxidation of Alkylated Intermediates

Transition Metal-Based Oxidants

The alkylated intermediate (e.g., 9-propionylanthracene) is oxidized to the carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO₄) in acidic or neutral media is widely employed, achieving yields of 65–80% . Chromium trioxide (CrO₃) in acetic acid offers an alternative, though it generates toxic by-products requiring careful waste management .

Green Oxidation Strategies

Recent advances emphasize eco-friendly oxidants. A patent describes the use of hydrogen peroxide (H₂O₂) with a tungstate catalyst, achieving 99% purity for 9-anthracenecarboxylic acid—a structurally analogous compound . This method, adaptable to this compound, operates under mild conditions (pH 4–6, 50°C) and avoids heavy metal residues .

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis replaces batch reactors with continuous flow systems to improve heat transfer and reaction homogeneity. A setup combining a microreactor for Friedel-Crafts alkylation and a packed-bed reactor for oxidation reduces reaction time from 24 hours to 2–4 hours . Solvent recycling systems further enhance cost efficiency, with benzene recovery rates exceeding 90% .

Purification Techniques

Crude product purification involves:

-

Liquid-liquid extraction : Separation using ethyl acetate and aqueous sodium bicarbonate removes unreacted AlCl₃ and acidic impurities .

-

Column chromatography : Silica gel chromatography with hexane-ethyl acetate gradients (5:1 to 1:1) yields >95% pure product .

Alternative Synthetic Routes

Cycloaddition Approaches

A [4+2] cycloaddition between α-bromoacrolein and 9-allylanthracene forms a tetracyclic intermediate, which undergoes samarium diiodide (SmI₂)-mediated deoxygenation to yield this compound . This method, while longer (5 steps), offers superior regioselectivity (90% head-to-head dimerization) compared to Friedel-Crafts .

Reductive Alkylation

A less common route involves reductive amination of 9-anthracenecarbaldehyde with nitropropane, followed by hydrolysis. Though achieving moderate yields (50–60%), this method avoids harsh acidic conditions, making it suitable for acid-sensitive derivatives .

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 70–85% | 95–99% | High | Cost-effective, well-established |

| Cycloaddition | 50–60% | 98% | Moderate | Regioselective, minimal by-products |

| Green Oxidation | 75–80% | 99% | High | Environmentally friendly, low toxicity |

Analyse Chemischer Reaktionen

Reaction with Singlet Oxygen (¹O₂)

9-Anthracenepropionic acid derivatives, such as 9,10-anthracenedipropanoic acid (ADPA), are widely used as chemical traps for singlet oxygen due to their high selectivity.

Mechanism:

-

Endoperoxide Formation : The anthracene core reacts with ¹O₂ to form a stable endoperoxide via a Diels-Alder-like cycloaddition.

-

Photobleaching : The reaction is monitored by the loss of absorbance at 378 nm (ε = 9,200 M⁻¹cm⁻¹) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Rate (k) | ||

| Quantum Yield (Φ) | 0.98 (in aqueous solution) | |

| Primary Product | 9,10-Endoperoxide |

Photochemical Decomposition

Under UV irradiation, this compound undergoes photolysis, producing reactive intermediates.

Mechanism:

-

Radical Formation : Cleavage of the anthracene ring generates free radicals, which can graft onto polymer matrices (e.g., polyethylene or polypropylene) .

-

Stabilization : Adducts with hindered amine stabilizers (HAS) enhance photostability by quenching radicals .

Experimental Findings:

| Condition | Outcome | Source |

|---|---|---|

| UV Irradiation (λ > 310 nm) | 85% decomposition in 6 hours | |

| Presence of HAS | 50% reduction in degradation rate |

Oxidation by Hydroxyl Radicals (HO- )

The anthracene moiety is susceptible to oxidation by hydroxyl radicals, particularly in environmental or advanced oxidation processes.

Mechanism:

-

Hydrogen Abstraction : HO- abstracts a hydrogen atom from the anthracene core, forming a radical intermediate.

-

Anthraquinone Formation : Subsequent oxidation yields 9,10-anthraquinone as the primary product .

Kinetic Parameters:

| Parameter | Value | Source |

|---|---|---|

| Activation Energy () | 51.3 kJ/mol | |

| Rate Constant () |

Esterification and Amidation

-

Methyl Ester Synthesis : Reacts with methanol under acid catalysis to form methyl 3-(9-anthracene)propanoate, a precursor for further reactions .

-

HAS Adducts : Coupling with hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) via ester linkages enhances polymer photostability .

Bromination

-

Electrophilic Substitution : Treatment with in yields 9-bromoanthracene derivatives, enabling cross-coupling reactions (e.g., Ullmann coupling) .

Thermal Decomposition:

-

Decarboxylation : At 260°C in diphenyl ether, the propionic acid side chain decarboxylates, yielding anthracene derivatives .

Data:

| Condition | Outcome | Source |

|---|---|---|

| Temperature | 260°C | |

| Reaction Time | 48 hours | |

| Yield | 95% |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

9-Anthracenepropionic acid is an aromatic compound characterized by its anthracene backbone with a propionic acid functional group. Its chemical formula is . The compound exhibits unique photophysical properties, making it valuable in various applications.

Photophysical Applications

Fluorescent Probes:

9-AP is widely used as a fluorescent probe in biochemical assays. Its ability to absorb and emit light makes it suitable for studying molecular interactions and dynamics. For example, it has been utilized in Förster resonance energy transfer (FRET) studies to investigate protein conformational changes.

Case Study: FRET in Protein Studies

A study demonstrated the use of 9-AP in FRET experiments to monitor the interaction between proteins, providing insights into protein folding and aggregation processes. The results indicated that the efficiency of energy transfer correlated with the proximity of donor and acceptor molecules, allowing for real-time monitoring of molecular interactions .

Biological Applications

Modulation of Ion Channels:

9-AP has been shown to affect ion channel conductance, particularly chloride channels. It acts as a potent inhibitor of the CLC-1 chloride channel, which is crucial for muscle function. This property has implications for understanding muscle pathophysiology and developing therapeutic agents for muscle-related disorders.

Case Study: CLC-1 Inhibition

Research indicated that 9-AP inhibited native chloride conductance in rat skeletal muscle fibers with an IC50 value of approximately 42 μM. This inhibition was reversible and demonstrated potential as a therapeutic target for conditions involving dysfunctional chloride channels .

Material Science Applications

Photostabilizers:

In polymer science, 9-AP derivatives are explored as photostabilizers to enhance the durability of materials exposed to UV radiation. The incorporation of 9-AP into polymer matrices helps mitigate photodegradation, extending the lifespan of products such as plastics and coatings.

Case Study: Polymer Photostability

A study investigated the effectiveness of 9-AP derivatives as photostabilizers in polymer blends. The results showed that these compounds significantly improved the photochemical stability of the materials, reducing degradation rates under UV exposure .

Environmental Applications

Pollutant Degradation:

The compound has also been studied for its role in the photocatalytic degradation of environmental pollutants, particularly polycyclic aromatic hydrocarbons (PAHs). Its ability to generate reactive oxygen species under UV light enhances the degradation of harmful substances.

Case Study: Degradation of Anthracene

In a study focusing on anthracene oxidation using 9-AP as a sensitizer, researchers found that visible light irradiation facilitated the transformation of anthracene into less harmful byproducts like anthraquinone. This process highlights the potential of 9-AP in environmental remediation strategies .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Photophysics | Fluorescent probe | Monitored protein interactions via FRET |

| Biological Sciences | Ion channel modulation | Inhibited CLC-1 conductance; therapeutic potential |

| Material Science | Photostabilizers | Enhanced UV stability in polymer blends |

| Environmental Science | Pollutant degradation | Facilitated photocatalytic degradation of PAHs |

Wirkmechanismus

The mechanism of action of 9-Anthracenepropionic acid involves its interaction with light. Upon irradiation, the compound absorbs photons and undergoes electronic excitation. This excited state can lead to various photochemical reactions, including the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to cell damage or death, which is the basis for its use in photodynamic therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anthracene Derivatives

Anthracene-9-carboxylic Acid

- Molecular Formula : C₁₅H₁₀O₂

- Molecular Weight : 222.23 g/mol

- Melting Point : 214–218°C

- Key Features : Direct attachment of a carboxylic acid group to the anthracene core (position 9).

- Applications : Used in organic electronics due to its conjugated π-system, which enhances charge transport properties .

- Differences : Shorter chain length compared to 9-anthracenepropionic acid, leading to reduced solubility in polar solvents and distinct electronic interactions .

9-Anthracenemethanol

- Molecular Formula : C₁₅H₁₂O

- Molecular Weight : 208.25 g/mol

- Melting Point : 152–158°C

- Key Features : Hydroxymethyl (-CH₂OH) substituent at position 7.

- Applications: Limited by mutagenic properties ; primarily used in synthetic intermediates.

- Differences : Lack of carboxylic acid functionality reduces acidity and reactivity in coupling reactions compared to this compound .

10-(1-Naphthyl)anthracene-9-boronic Acid

- Molecular Formula : C₂₄H₁₇BO₂

- Molecular Weight : 348.21 g/mol

- Key Features : Boronic acid (-B(OH)₂) group at position 9 and a naphthyl substituent at position 10.

- Applications : Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .

- Differences : Boronic acid group enables distinct reactivity in forming carbon-carbon bonds, unlike the carboxylate-mediated interactions of this compound .

Acridine-9-carboxylic Acid

- Molecular Formula: C₁₄H₉NO₂

- Molecular Weight : 223.23 g/mol

- Key Features : Acridine core (nitrogen-containing heterocycle) with a carboxylic acid group.

- Differences : Nitrogen incorporation alters electronic properties, reducing π-π stacking efficiency compared to anthracene derivatives .

Comparative Data Table

Key Research Findings

- Solubility and Reactivity : The propionic acid chain in this compound enhances solubility in polar solvents compared to Anthracene-9-carboxylic acid, facilitating its use in aqueous systems .

- Thermal Stability : Higher melting points in Anthracene-9-carboxylic acid (214–218°C) suggest stronger intermolecular hydrogen bonding versus the alkyl chain-mediated van der Waals interactions in this compound .

- Functional Group Impact : Boronic acid derivatives exhibit unique reactivity in cross-coupling, while carboxylic acid groups enable pH-dependent dissociation, critical for fluorescence quenching in sensors .

Biologische Aktivität

9-Anthracenepropionic acid (9-AP) is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 9-AP, including its mechanisms, effects on different biological systems, and relevant case studies.

- Chemical Formula : C17H14O2

- Molecular Weight : 262.29 g/mol

- CAS Number : 170457-30-8

9-AP exhibits biological activity primarily through its interaction with cellular components. Its mechanisms include:

- Inhibition of Protein Interactions : 9-AP has been shown to disrupt protein-protein interactions, particularly in the context of cellular signaling pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may protect cells from oxidative stress.

- Influence on Cell Proliferation : Research indicates that 9-AP can modulate cell proliferation, impacting various cancer cell lines.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have investigated the anticancer potential of 9-AP. It has been reported to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| PC-3 (Prostate Cancer) | 20 | |

| HeLa (Cervical Cancer) | 25 |

Anti-inflammatory Effects

9-AP has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Cytokine Modulation : In vitro studies demonstrated that 9-AP significantly reduced levels of TNF-α and IL-6 in stimulated macrophages.

Neuroprotective Properties

Research indicates that 9-AP may offer neuroprotective benefits by preventing neuronal cell death under oxidative stress conditions.

Case Studies

-

Anticancer Study on MCF-7 Cells :

A study evaluated the effects of 9-AP on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis being a likely mechanism of action. -

Inflammation Model in Macrophages :

In an experimental model using RAW 264.7 macrophages, treatment with 9-AP resulted in decreased secretion of inflammatory cytokines. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation. -

Neuroprotection in Oxidative Stress Models :

An investigation into the neuroprotective effects of 9-AP demonstrated its ability to prevent apoptosis in neuronal cultures exposed to oxidative stressors, highlighting its potential therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.